

Application Notes and Protocols for Spg302 in Laboratory Research

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Compound of Interest

Compound Name: Spg302

Cat. No.: B10860899

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Abstract

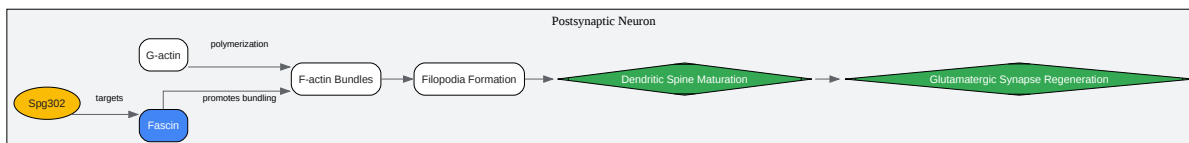
Spg302 is a third-generation, orally bioavailable, and blood-brain barrier-penetrating small molecule developed by Spinogenix, Inc.[1][2] It is a tetraethylene glycol derivative of benzothiazole aniline.[1] **Spg302** is a first-in-class therapeutic agent designed to regenerate synapses, offering a novel approach for treating neurodegenerative and neuropsychiatric diseases.[3][4][5] Its primary mechanism of action involves targeting fascin, an actin-bundling protein, to promote the formation of dendritic spines and restore glutamatergic synapses.[1] Preclinical studies have demonstrated its efficacy in reversing synaptic and cognitive deficits in animal models of Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and spinal cord injury.[6][7] **Spg302** is currently under investigation in Phase 2 clinical trials for Alzheimer's disease, ALS, and schizophrenia.[8][9][10] These application notes provide detailed protocols for the preparation and use of **Spg302** in a laboratory research setting.

Physicochemical Properties and Storage

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₅ NO ₅ S	[2]
Molecular Weight	403.49 g/mol	[2]
Appearance	Solid (predicted)	[11]
Solubility	Limited solubility in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone.	[11]
Storage (Powder)	Store in a cool, dry place.	[11]
Storage (Solutions)	Aliquot and store at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.	General Lab Practice

Mechanism of Action and Signaling Pathway

Spg302 promotes the formation of new dendritic spines by targeting the actin-bundling protein fascin. Fascin plays a crucial role in organizing actin filaments (F-actin) into tightly packed bundles, which are essential for the formation of dynamic membrane protrusions like filopodia, the precursors to dendritic spines. By modulating fascin activity, **Spg302** is thought to trigger the rapid formation of branched F-actin assemblies, providing the structural basis for spine formation and maturation. This leads to an increase in the density of glutamatergic synapses, which are often lost in neurodegenerative diseases.



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Spg302 signaling pathway in dendritic spine formation.

Data Presentation

In Vitro Efficacy: Dendritic Spine Density

The following table summarizes the effect of **Spg302** on dendritic spine density in primary rat hippocampal neurons.

Concentration (μM)	Mean Spine Density (spines/20 μm)	Fold Change vs. Vehicle
0 (Vehicle - 0.1% DMSO)	12.54 ± 1.81	1.00
0.1	37.41 ± 5.88	2.98
0.3	33.72 ± 2.75	2.69
1	35.65 ± 3.68	2.84
3	45.97 ± 3.89	3.67
10	24.71 ± 2.33	1.97

Data adapted from Trujillo-Estrada, L. et al., Neurotherapeutics (2021).[12]

In Vivo Efficacy: Animal Models

The following table provides dosing information from preclinical studies in a transgenic mouse model of Alzheimer's disease.

Animal Model	Dosing Regimen	Vehicle	Outcome
3xTg-AD Mice	3 mg/kg, daily, i.p. for 4 weeks	5% DMSO in PBS	Reversed cognitive deficits and restored hippocampal synaptic density.
3xTg-AD Mice	30 mg/kg, daily, i.p. for 4 weeks	5% DMSO in PBS	Reversed cognitive deficits and restored hippocampal synaptic density.

Data adapted from Trujillo-Estrada, L. et al., Neurotherapeutics (2021).[[12](#)]

Experimental Protocols

Preparation of Spg302 Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of **Spg302** in DMSO.

Materials:

- **Spg302** powder
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Allow the **Spg302** powder to equilibrate to room temperature before opening the vial.
- Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from **Spg302** (MW: 403.49 g/mol), weigh out 4.035 mg of the powder.

- Add the calculated volume of DMSO to the vial of **Spg302** powder.
- Vortex briefly and/or sonicate in a water bath until the powder is completely dissolved.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

In Vitro Dendritic Spine Density Assay

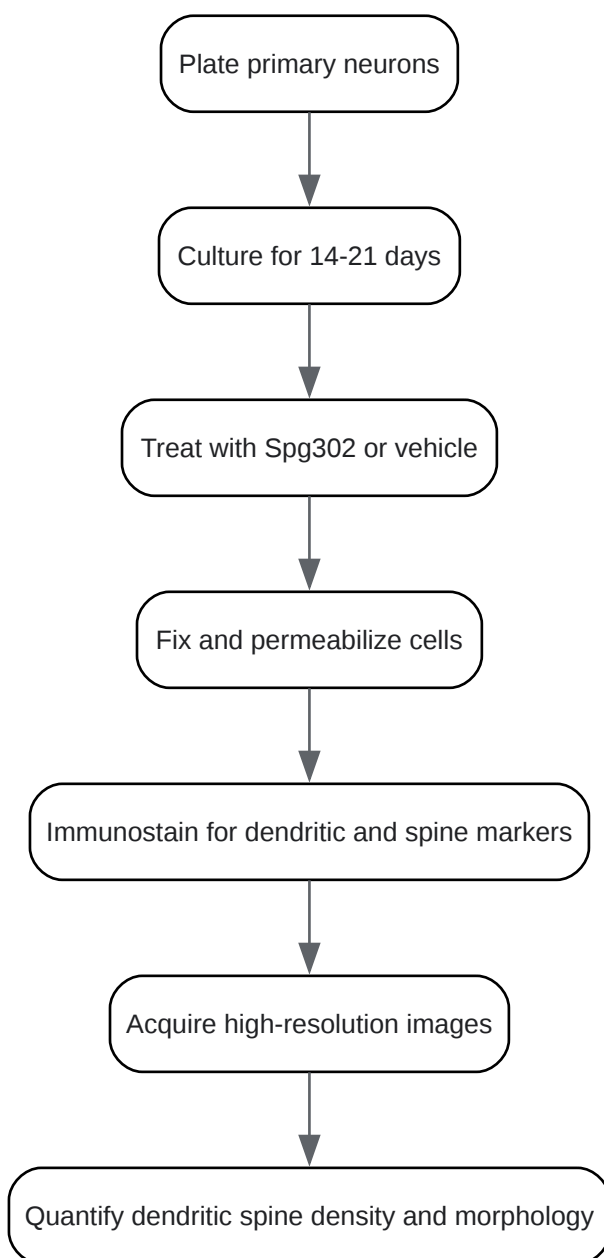
This protocol is adapted from studies evaluating the effect of **Spg302** on dendritic spine density in primary neuronal cultures.[\[12\]](#)

Materials:

- Primary hippocampal or cortical neurons
- Neurobasal medium supplemented with B27 and GlutaMAX
- **Spg302** stock solution (10 mM in DMSO)
- Vehicle (DMSO)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 5% goat serum in PBS)
- Primary antibody against a dendritic marker (e.g., MAP2)
- Fluorescently labeled secondary antibody
- Fluorescently labeled phalloidin (for F-actin staining)

- Mounting medium with DAPI
- High-resolution fluorescence microscope

Experimental Workflow:



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Workflow for in vitro dendritic spine density assay.

Procedure:

- Culture primary neurons for 14-21 days in vitro to allow for mature synapse formation.
- Prepare serial dilutions of the **Spg302** stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 μ M). Prepare a vehicle control with the same final concentration of DMSO.
- Replace the culture medium with the **Spg302**-containing or vehicle-containing medium and incubate for the desired treatment duration (e.g., 24-48 hours).
- After treatment, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
- Block non-specific antibody binding with 5% goat serum for 1 hour.
- Incubate with a primary antibody against MAP2 overnight at 4°C.
- Incubate with a fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1-2 hours at room temperature.
- Mount the coverslips onto glass slides using a mounting medium containing DAPI.
- Acquire images of dendrites using a high-resolution fluorescence microscope (e.g., confocal or super-resolution).
- Analyze the images to quantify dendritic spine density (number of spines per unit length of dendrite) and morphology.

Preparation of Spg302 for In Vivo Administration

This protocol describes the preparation of **Spg302** for intraperitoneal (i.p.) injection in mice, based on published preclinical studies.[\[12\]](#)

Materials:

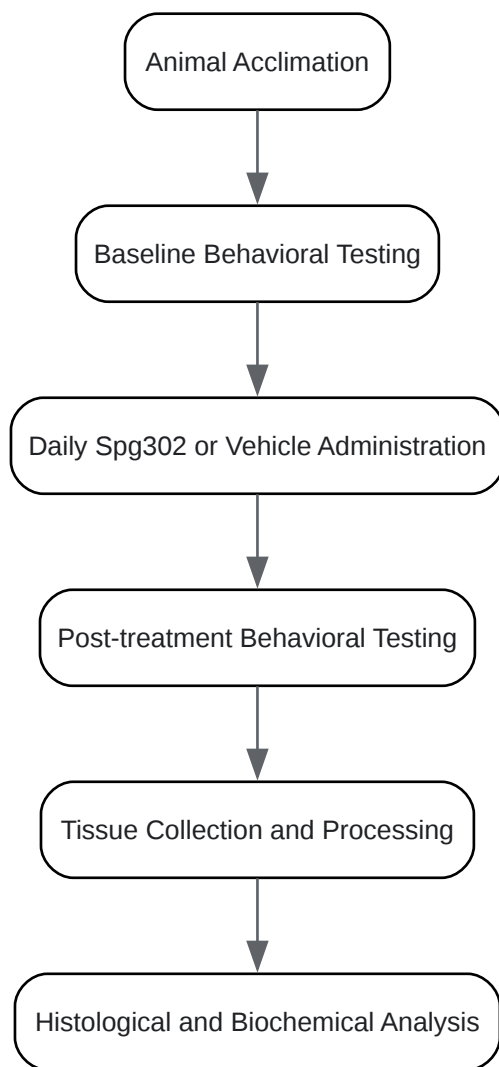
- **Spg302** powder

- Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), sterile
- Sterile tubes

Procedure:

- Calculate the total amount of **Spg302** required for the study based on the number of animals, dose, and duration.
- Prepare a vehicle solution of 5% DMSO in sterile PBS.
- To prepare the **Spg302** dosing solution, first dissolve the required amount of **Spg302** powder in DMSO to create a concentrated stock.
- Vortex or sonicate until the **Spg302** is completely dissolved.
- Add the appropriate volume of sterile PBS to the **Spg302**/DMSO solution to achieve the final desired concentration and a final DMSO concentration of 5%. For example, to prepare a 3 mg/mL solution (for a 10 mL/kg injection volume to deliver 30 mg/kg), dissolve the **Spg302** in 5% of the final volume of DMSO, then add PBS to the final volume.
- Mix the solution thoroughly. The solution should be prepared fresh daily.
- Administer the solution to the animals via intraperitoneal injection.

Logical Workflow for In Vivo Study:



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Workflow for a typical in vivo efficacy study.

Quality Control

For research-grade **Spg302**, it is recommended to perform the following quality control checks:

- Purity: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Identity: Confirm the chemical identity and structure of the compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- Absence of Contaminants: Ensure the absence of significant impurities or residual solvents.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling **Spg302** powder and solutions.
- Handle the compound in a well-ventilated area or a chemical fume hood.
- Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols provided are for guidance and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for laboratory safety and animal care.

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